1-(4-Methylpyrimidin-2-yl)-1h-pyrazol-3-amine
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Overview
Description
“1-(4-Methylpyrimidin-2-yl)pyrazol-3-amine” is a chemical compound with the CAS Number: 1343861-23-3 . It has a molecular weight of 175.19 . The IUPAC name for this compound is 1-(4-methyl-2-pyrimidinyl)-1H-pyrazol-3-ylamine .
Molecular Structure Analysis
The InChI code for “1-(4-Methylpyrimidin-2-yl)pyrazol-3-amine” is 1S/C8H9N5/c1-6-2-4-10-8(11-6)13-5-3-7(9)12-13/h2-5H,1H3,(H2,9,12) .Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-Methylpyrimidin-2-yl)pyrazol-3-amine” are not available, it’s worth noting that pyrazole compounds are known to be involved in a wide range of chemical reactions. For instance, they can be used as building blocks for the construction of diverse heterocyclic or fused heterocyclic scaffolds .Physical and Chemical Properties Analysis
“1-(4-Methylpyrimidin-2-yl)pyrazol-3-amine” is a powder that is stored at room temperature .Scientific Research Applications
Structural Characterization and Derivative Synthesis
Research has been conducted on the structural characterization of polymorphs and derivatives related to pyrazole compounds. For instance, studies on the polymorphic forms of thiourea derivatives and their transformation into aminothiazoles through the Hantzsch reaction highlight the diverse structural possibilities and potential applications of these compounds in materials science and chemical synthesis (Böck et al., 2020).
Antimicrobial and Antitumor Activities
Pyrazole derivatives have been synthesized and evaluated for their biological activities, including antitumor, antifungal, and antibacterial properties. For example, a study identified pharmacophore sites within pyrazole derivatives that exhibit significant biological activity against cancer cells and microbial infections (Titi et al., 2020). Another research focused on the synthesis and antimicrobial evaluation of azolopyrimidine derivatives incorporating pyrazole moieties, demonstrating their potential in developing new antimicrobial agents (Abbas et al., 2017).
Antioxidant Properties
Studies have also been conducted on pyrazolopyridine derivatives for their antioxidant evaluation, highlighting the potential of these compounds in the development of new antioxidants (Gouda, 2012).
Synthesis of Novel Derivatives
Research into the synthesis of novel pyrazolopyrimidine derivatives and their applications in various fields, such as coordination chemistry and corrosion inhibition, has been explored. These studies demonstrate the versatility of pyrazole-based compounds in synthesizing materials with desirable properties for specific applications (Halcrow, 2005); (Chetouani et al., 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for “1-(4-Methylpyrimidin-2-yl)pyrazol-3-amine” are not available, it’s worth noting that pyrazole-based compounds are of great interest to the academic community as well as industry due to their large therapeutic potential . Novel inhibitors that offer selective suppression of isoforms or specific disruption of protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
Properties
IUPAC Name |
1-(4-methylpyrimidin-2-yl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-2-4-10-8(11-6)13-5-3-7(9)12-13/h2-5H,1H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYUGYRPNKJPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2C=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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